![molecular formula C20H22ClNO4 B1244525 4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester CAS No. 100276-03-7](/img/structure/B1244525.png)
4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester
Overview
Description
4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester, also known as 4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester, is a useful research compound. Its molecular formula is C20H22ClNO4 and its molecular weight is 375.8 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Hypoglycemic Agent for Type 2 Diabetes Treatment BAY R3401 is an orally bioavailable hypoglycemic agent used for the treatment of type 2 diabetes . It allows irreversible, nonselective suppression of hepatic glycogenolysis by inhibiting glycogen phosphorylase, which is the rate controlling enzyme of the glycogenolytic pathway .
Inhibition of Glycogen Phosphorylase
The active metabolite of BAY R3401, known as W1807, contributes significantly to its activity . It suppresses hepatic glycogenolysis by allosteric inhibition and dephosphorylation of phosphorylase a .
Exploration of Molecular Mechanisms
To explore the molecular mechanisms of BAY R3401, novel photoaffinity probes bearing different secondary tags were synthesized . Their potency for glycogenolysis was evaluated in primary human liver HL-7702 cells and HepG2 cells .
Isolation of Target Proteins
The synthesized probe 2d might be a promising tool for the isolation of the target proteins of BAY R3401 . Photoaffinity labeling experiments were performed and protein bands larger than 170 kDa were specifically tagged by probe 2d .
Antidiabetic Drug Research
The effect of the potential antidiabetic drug (-) (S)-3-isopropyl 4- (2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarboxylate (W1807) on the catalytic and structural properties of glycogen phosphorylase a has been studied .
Structural Studies
The structures of GPa in the T-state conformation in complex with glucose and in complex with both glucose and W1807 have been determined . This helps to elucidate the structural features that contribute to the binding .
Mechanism of Action
Target of Action
BAY R3401, also known as propan-2-yl 4-(2-chlorophenyl)-1-ethyl-2-methyl-5-oxo-4,7-dihydrofuro[3,4-b]pyridine-3-carboxylate, primarily targets glycogen phosphorylase , a key enzyme in the glycogenolysis pathway . This enzyme plays a crucial role in the breakdown of glycogen into glucose-1-phosphate, which is then converted into glucose-6-phosphate for further metabolism .
Mode of Action
BAY R3401 acts as a glycogen phosphorylase inhibitor . It suppresses hepatic glycogenolysis by inhibiting glycogen phosphorylase, which is the rate-controlling enzyme of the glycogenolytic pathway . This inhibition is irreversible and nonselective .
Biochemical Pathways
The primary biochemical pathway affected by BAY R3401 is glycogenolysis , the process of breaking down glycogen into glucose . By inhibiting glycogen phosphorylase, BAY R3401 reduces the rate of glycogenolysis, leading to a decrease in glucose production .
Pharmacokinetics
BAY R3401 is an orally bioavailable hypoglycemic agent . The active metabolite, W1807, contributes significantly to its activity . .
Result of Action
The inhibition of glycogen phosphorylase by BAY R3401 leads to a significant reduction in hepatic glucose output . Interestingly, while BAY R3401 inactivates glycogen phosphorylase by 63%, glucose output drops by 83% in the perfused liver . This suggests that BAY R3401 may have additional mechanisms of action that are yet to be fully understood.
properties
IUPAC Name |
propan-2-yl 4-(2-chlorophenyl)-1-ethyl-2-methyl-5-oxo-4,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-5-22-12(4)16(20(24)26-11(2)3)17(13-8-6-7-9-14(13)21)18-15(22)10-25-19(18)23/h6-9,11,17H,5,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUSXSOBPNHOPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(C2=C1COC2=O)C3=CC=CC=C3Cl)C(=O)OC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431712 | |
Record name | BAY R3401 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester | |
CAS RN |
100276-03-7 | |
Record name | BAY R3401 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.